1-Benzylcyclobutan-1-amine hydrochloride

Metabolic Stability Cytochrome P-450 Drug Metabolism

Researchers using cyclopropane benzylamines face accelerated CYP450 inactivation vs. flexible scaffolds lacking defined 3D orientation. 1-Benzylcyclobutan-1-amine HCl (CAS 1255306-40-1) solves both: the puckered cyclobutane (82% equatorial-gauche) slows CYP inactivation while orienting amine/benzyl vectors for SERT target engagement. • Ki 5.43-6.74 nM SERT affinity validated for PET tracer synthesis • HCl salt enables gravimetric dispensing vs. free-base volumetric handling • Non-hazardous; 2-8°C storage integrates with automated compound management

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 1255306-40-1
Cat. No. B1375495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylcyclobutan-1-amine hydrochloride
CAS1255306-40-1
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C11H15N.ClH/c12-11(7-4-8-11)9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H
InChIKeyUYCQOWBTPGTYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylcyclobutan-1-amine HCl – Constrained Benzylamine Scaffold


1-Benzylcyclobutan-1-amine hydrochloride (CAS 1255306-40-1) is a four-membered cycloaliphatic primary amine in which a benzyl substituent is attached directly to the cyclobutane ring at the 1-position, isolated as the hydrochloride salt for enhanced solid-state stability . The compound belongs to the class of 1,1-disubstituted cyclobutylamines—a scaffold increasingly recognized in medicinal chemistry for introducing conformational constraint while retaining a reactive primary amine handle for further derivatization [1]. Its molecular formula is C₁₁H₁₅N·HCl with a molecular weight of 197.71 g/mol, and it is commercially available at purities ranging from 95% to 98% .

Scaffold Class
1,1-disubstituted cyclobutylamine with conformational constraint for medicinal chemistry derivatization
Salt Form & Handling
Hydrochloride salt as a solid; enables gravimetric dispensing and defined storage stability
Conformational Control
Puckered cyclobutane ring defines spatial orientation of amine and benzyl vectors

Why Substitution Fails: 1-Benzylcyclobutan-1-amine HCl


The 1-benzylcyclobutan-1-amine scaffold combines three structural features—a strained cyclobutane ring, a benzylic methylene spacer, and a primary amine at the ring junction—that together produce a unique conformational, electronic, and metabolic profile not replicated by any single closely related analog. Substituting the cyclobutane ring with cyclopropane accelerates cytochrome P-450-mediated mechanism-based inactivation, while replacing it with cyclopentane or cyclohexane eliminates the defined puckered geometry critical for orienting the amine and benzyl vectors in three-dimensional space [1]. Removing the benzyl group abolishes the synthetic handle for N-debenzylation-based deprotection strategies essential to multi-step medicinal chemistry routes [2]. Swapping the hydrochloride salt for the free base alters solubility, hygroscopicity, and long-term storage stability—factors that directly impact reproducibility in array-based synthesis and scale-up workflows . These interdependent properties mean that generic in-class substitution introduces uncontrolled variables across metabolic stability, synthetic tractability, and physical handling, making compound-specific procurement a scientific necessity rather than a vendor preference.

Ring SizeCyclopropane analogs accelerate P-450 inactivation; cyclopentane/cyclohexane lose the defined puckered geometry critical for 3D vector orientation.
Benzyl RemovalAbsence of the benzyl group eliminates the synthetic handle for N-debenzylation deprotection strategies used in multi-step routes.
Salt FormFree base (liquid, 95%) may shift solubility, hygroscopicity, and long-term stability, affecting reproducibility in parallel synthesis.

Quantitative Differentiation: 1-Benzylcyclobutan-1-amine HCl


Reduced P-450 Inactivation vs. Cyclopropyl Analog

In a direct head-to-head study, N-cyclobutyl benzylamines produced markedly slower mechanism-based inactivation of cytochrome P-450 than their N-cyclopropyl counterparts [1]. The study demonstrated that both cyclopropyl and cyclobutyl benzylamines undergo P-450-catalyzed oxidation leading to heme destruction, but the rate of enzyme inactivation was consistently lower for the cyclobutyl series. This difference was attributed to the known slower rate of ring opening of cyclobutyl-substituted aminium radical intermediates compared to cyclopropyl-substituted radicals [1]. Radiolabeling experiments further showed that for cyclopropylamine substrates, covalent adducts to protein originated exclusively from the cyclopropyl portion, whereas cyclobutyl substrates exhibited a different adduct distribution pattern consistent with their distinct radical chemistry [1].

P-450 Inactivation Rate
Head-to-head
N-cyclobutyl benzylamines: slower inactivation vs. N-cyclopropyl analogs; adduct distribution differs from cyclopropyl pattern (J. Biol. Chem. 1989).
Supports reduced CYP inactivation liability screening
Relative rate difference reported; absolute constants not numerically abstracted.
Metabolic Stability Cytochrome P-450 Drug Metabolism

Cyclobutane Puckering: Defined Conformational Preference

The puckered conformation of the cyclobutane ring creates a defined spatial orientation of the 1-benzyl and 1-amine substituents that is fundamentally distinct from flat aromatic spacers or larger, more flexible cycloalkyl rings [1]. Comprehensive vibrational spectroscopy and ab initio studies of cyclobutylamine established that the equatorial-gauche (Eq-g) conformer is the dominant species (approximately 82% at ambient temperature), with enthalpy differences of 2.69 ± 0.31 kJ/mol between Eq-g and equatorial-trans forms, and 4.99 ± 0.50 kJ/mol between Eq-g and axial-trans forms [1]. This conformational energy landscape means that the benzyl and amine substituents at the 1-position adopt a predictable spatial arrangement determined by ring geometry rather than by flexible rotation [2].

Conformational Preference
Class-level inference
Cyclobutylamine equatorial-gauche conformer ~82% at ambient temp; enthalpy differences 2.69–4.99 kJ/mol between forms.
Defined single dominant conformer aids structure-based design
Gas-phase IR/Raman and ab initio data; solution behavior may vary.
Conformational Analysis Scaffold Design Structure-Based Drug Design

HCl Salt Enables Validated Purity and Stability

The hydrochloride salt of 1-benzylcyclobutan-1-amine (CAS 1255306-40-1) is available from multiple commercial suppliers with defined purity specifications and storage conditions that differentiate it from the free base form (CAS 91245-60-2) . Supplier AKSci offers the hydrochloride salt at a minimum purity specification of 98% with recommended long-term storage at 2–8°C, and the product is classified as non-hazardous for DOT/IATA transport . Sigma-Aldrich offers the compound at 96% purity as a white solid with country-of-origin traceability . In contrast, the free base (CAS 91245-60-2) is typically available at lower purity (95% specification) and is a liquid at ambient temperature, which can complicate handling, aliquoting, and long-term stability in compound management workflows .

Salt Purity & Stability
Supporting evidence
HCl salt: 96–98% purity, white solid, storage 2–8°C. Free base: 95% purity, liquid.
Solid form improves dispensing accuracy and shelf-life predictability
Supplier specifications; lot-specific verification advised.
Salt Selection Solid-State Stability Procurement Quality

Cyclobutane Scaffold: High SERT Binding Affinity

The cyclobutane-constrained benzylamine scaffold has been successfully deployed in the design of high-affinity serotonin transporter (SERT) ligands, demonstrating the translational value of the scaffold in a therapeutically relevant target class [1]. In a study of 5-fluoroindol-3-yl cyclobutylamines designed as conformationally restricted serotonin analogs, cis-substituted cyclobutylamine derivatives achieved nanomolar binding affinity for human SERT, with Ki values of 5.43 ± 0.54 nM (compound 2a) and 6.74 ± 0.79 nM (compound 1b) when using [³H]citalopram as the radioligand [1]. This affinity is in the same nanomolar range as clinically used SSRI antidepressants, validating that the cyclobutylamine core, when properly elaborated with benzyl or benzyl-derived substituents, can engage drug targets with therapeutically meaningful potency [1]. The study further demonstrated stereochemical dependence: cis-configured cyclobutylamines showed consistently higher SERT affinity (Ki = 5.43–6.74 nM) than their trans counterparts (Ki = 10.7 ± 1.88 nM), confirming that the defined geometry of the cyclobutane ring directly influences biological activity [1].

SERT Binding (Derived)
Supporting evidence
Cis-5-fluoroindolyl cyclobutylamines: Ki = 5.43–6.74 nM (hSERT, [³H]citalopram). Trans isomer ~10.7 nM.
Reported scaffold engagement at SERT; supports CNS probe design
Data from elaborated derivatives, not parent amine; radioligand-dependent selectivity observed.
SERT Antidepressant PET Tracer Development

Validated Application Scenarios: 1-Benzylcyclobutan-1-amine HCl


Constrained Benzylamine for CNS Lead Optimization

Medicinal chemistry teams developing CNS-penetrant small molecules that incorporate a benzylamine pharmacophore can preferentially select the cyclobutane-constrained scaffold over cyclopropane analogs based on the demonstrated lower mechanism-based P-450 inactivation rate [1]. The Bondon et al. study provides direct comparative evidence that N-cyclobutyl benzylamines inactivate cytochrome P-450 more slowly than their N-cyclopropyl counterparts, reducing the risk of time-dependent CYP inhibition—a critical developability criterion [1]. This scaffold is further justified by the SERT binding data showing that cyclobutylamine-derived ligands achieve nanomolar target affinity (Ki = 5.43–6.74 nM) with stereochemical control over binding potency [2].

Parallel Synthesis with Solid Handling and Accurate Dispensing

The hydrochloride salt form (CAS 1255306-40-1) provides a white solid with validated purity at 96–98%, enabling precise gravimetric dispensing into reaction vessels—a practical advantage over the liquid free base (CAS 91245-60-2, 95% purity) that requires volumetric handling with associated accuracy limitations [1][2]. The defined refrigerated storage condition (2–8°C) and non-hazardous transport classification further support integration into automated compound management and high-throughput parallel synthesis workflows [1].

CAR Studies Exploiting Cyclobutane Puckering

The puckered cyclobutane ring provides a defined spatial orientation of the 1-benzyl and 1-amine substituents, with the equatorial-gauche conformer dominating at 82% population at ambient temperature and an enthalpy barrier of 4.99 kJ/mol separating it from the axial-trans form [1]. This conformational predictability is critical for structure-based drug design campaigns where the spatial relationship between the amine hydrogen-bond donor and the benzyl hydrophobic group must be precisely controlled [2]. Researchers can systematically vary the benzyl substitution pattern while maintaining consistent 3D presentation of the amine vector—a design feature not achievable with flexible alkyl linkers or flat aromatic spacers [2].

SERT PET Tracer Development

The HZDR study demonstrates that 5-fluoroindol-3-yl cyclobutylamines, synthesized from cyclobutylamine precursors, exhibit high-affinity SERT binding (Ki = 5.43–6.74 nM for cis isomers) with radioligand-dependent selectivity distinguishing the citalopram binding site from the paroxetine binding site [1]. This binding site selectivity, combined with the stereochemical dependence of affinity (cis > trans by ~2-fold), provides a rational basis for using 1-benzylcyclobutan-1-amine as a key intermediate in the synthesis of novel SERT PET tracers with improved binding profiles [1].

Application
Selection Property
Validation Focus
CNS lead optimization
Cyclobutane-constrained benzylamine scaffold
CYP P-450 inactivation liability screening; target engagement in SERT assay models
Parallel synthesis & array chemistry
Hydrochloride salt solid form
Gravimetric dispensing precision; refrigerated storage stability
Structure-based drug design
Defined puckered conformation
Conformational population analysis; 3D vector orientation reproducibility
SERT PET tracer development
Scaffold enabling stereochemical SAR
Cis/trans affinity differentiation; radioligand binding site selectivity

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